molecular formula C10H14FN B2933581 2-(2-Fluorophenyl)-2-methylpropan-1-amine CAS No. 160358-03-2

2-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No. B2933581
CAS RN: 160358-03-2
M. Wt: 167.227
InChI Key: XGXQOJHWWXEECA-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropan-1-amine (2-FMP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound used in various areas of research, including organic synthesis, biochemistry, and pharmacology. 2-FMP is also used as a building block for the synthesis of other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-FMP.

Scientific Research Applications

Optical Resolution and Epimerization

Researchers have prepared diastereomeric compounds from prochiral silanes with optically active amines, exploring optical resolution and epimerization at the silicon atom. This method provides access to enantiomerically pure silicon compounds, highlighting the importance of fluorophenyl-amines in stereochemical manipulations in organometallic chemistry (Kawachi et al., 1999).

Synthesis and Characterization of Crystals

A new crystal structure was prepared and characterized, involving 2-methylpropan-2-aminium with fluorobenzamido and fluorophenyl groups, showcasing the potential of fluorophenyl-amines in developing novel crystal structures for material science applications (Gao Yu, 2014).

Polymer Electrolytes Development

Guanidinium-functionalized polymer electrolytes were synthesized using an activated fluorophenyl-amine reaction, indicating the role of such compounds in creating advanced materials for energy storage and conversion technologies (Kim et al., 2011).

Enantioselective Synthesis

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess of α-chiral amines, demonstrating the application of fluorophenyl-amines in analytical chemistry and chiral synthesis (Rodríguez-Escrich et al., 2005).

Neuroprotective Agents

(R)-(-)-3,3-bis(3-fluorophenyl)-2-methylpropan-1-amine, a stereoselective antagonist of the NMDA receptor, was synthesized and identified as a potential neuroprotective agent for treating ischemic stroke, showcasing the therapeutic application potential of fluorophenyl-amines in neuroscience (Moe et al., 1999).

Mechanism of Action

    Target of Action

    Compounds similar to “2-(2-Fluorophenyl)-2-methylpropan-1-amine” often target neurotransmitter systems in the brain, particularly the norepinephrine, dopamine, and serotonin systems . These systems play crucial roles in mood regulation, arousal, and reward.

    Mode of Action

    These compounds typically work by inhibiting the reuptake of neurotransmitters, increasing their availability in the synaptic cleft . This can lead to enhanced or prolonged signaling between neurons.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-(2-Fluorophenyl)-2-methylpropan-1-amine” would depend on various factors, including its chemical structure and the route of administration. For example, similar compounds have been found to have low oral absorption and high plasma protein binding .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound . For example, certain enzymes or substances might enhance or inhibit the compound’s effects.

properties

IUPAC Name

2-(2-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXQOJHWWXEECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2-methylpropan-1-amine

CAS RN

160358-03-2
Record name 2-(2-fluorophenyl)-2-methylpropan-1-amine
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